N-(3,5-difluorophenyl)-4-(propanoylamino)benzamide
Description
N-(3,5-difluorophenyl)-4-(propanoylamino)benzamide is an organic compound characterized by the presence of both fluorine atoms and an amide group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of fluorine atoms can significantly alter the compound’s chemical properties, making it a valuable subject for various scientific studies.
Properties
IUPAC Name |
N-(3,5-difluorophenyl)-4-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2/c1-2-15(21)19-13-5-3-10(4-6-13)16(22)20-14-8-11(17)7-12(18)9-14/h3-9H,2H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYIYKDLONZVKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)-4-(propanoylamino)benzamide typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 3,5-difluoroaniline with 4-aminobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate N-(3,5-difluorophenyl)-4-aminobenzamide.
Acylation: The intermediate is then acylated using propanoyl chloride in the presence of a base like pyridine to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pH, which are crucial for the successful synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(3,5-difluorophenyl)-4-(propanoylamino)benzamide can undergo oxidation reactions, particularly at the amide group, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon.
Major Products
Oxidation: Formation of N-(3,5-difluorophenyl)-4-(propanoylamino)benzoic acid.
Reduction: Formation of N-(3,5-difluorophenyl)-4-(propanoylamino)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(3,5-difluorophenyl)-4-(propanoylamino)benzamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be used in various chemical reactions and studies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The presence of fluorine atoms can enhance the compound’s bioavailability and metabolic stability, making it a candidate for drug development.
Medicine
The compound is explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents. Its ability to interact with specific biological targets makes it a promising candidate for further medicinal research.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism by which N-(3,5-difluorophenyl)-4-(propanoylamino)benzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological effects. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity, which can result in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-difluorophenyl)-4-(acetylamino)benzamide
- N-(3,5-difluorophenyl)-4-(butanoylamino)benzamide
- N-(3,5-difluorophenyl)-4-(methanoylamino)benzamide
Uniqueness
N-(3,5-difluorophenyl)-4-(propanoylamino)benzamide is unique due to its specific combination of fluorine atoms and the propanoylamino group. This combination imparts distinct chemical and biological properties, such as enhanced metabolic stability and specific binding interactions, which are not observed in its analogs with different acyl groups.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
